Sergolexole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

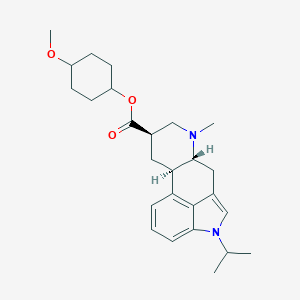

Sergolexole, également connu sous son nom de code de développement LY-281,067, est un dérivé de l'ergotine qui agit comme un antagoniste sélectif des récepteurs de la sérotonine 5-HT2 . Ce composé a été principalement utilisé pour diverses applications de recherche mais n'a jamais été développé pour un usage médical .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sergolexole implique plusieurs étapes, commençant par la préparation du squelette de l'ergotine. Les étapes clés comprennent la formation du système cyclique de l'indole et la fonctionnalisation subséquente pour introduire les groupes méthoxycyclohexyle et propan-2-yle . Les conditions de réaction impliquent généralement l'utilisation de bases et d'acides forts, ainsi que de divers solvants organiques pour faciliter les réactions.

Méthodes de production industrielle

Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le sergolexole subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs.

Substitution : Halogènes, nucléophiles et autres agents de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés oxygénés, tandis que la réduction peut produire différents composés hydrogénés .

Applications de la recherche scientifique

Le this compound a été largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications :

Chimie : Étudier les relations structure-activité des dérivés de l'ergotine et leurs interactions avec divers récepteurs.

Biologie : Étudier le rôle des récepteurs de la sérotonine dans divers processus physiologiques.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement les récepteurs de la sérotonine 5-HT2. Cela signifie qu'il se lie à ces récepteurs et empêche la sérotonine de les activer. Les cibles moléculaires comprennent les récepteurs 5-HT2A, 5-HT2B et 5-HT2C, qui sont impliqués dans diverses voies de signalisation liées à l'humeur, à la cognition et à la fonction vasculaire .

Applications De Recherche Scientifique

Neuropharmacological Research

Sergolexole's antagonistic effects on serotonin receptors make it a valuable compound in neuropharmacological studies. Research has indicated that compounds targeting the 5-HT2 receptor can influence mood, cognition, and perception, which are crucial areas in understanding psychiatric disorders.

- Case Study : A study by Brooks et al. (1997) explored the effects of this compound on serotonin-mediated behaviors in animal models. The findings suggested that this compound could modulate anxiety-like behaviors, providing insights into its potential utility in anxiety disorder research .

Psychotropic Drug Development

While this compound itself is not used clinically, its structure and mechanism of action have implications for the development of new psychotropic medications. The understanding of its receptor interactions can inform the design of drugs aimed at treating conditions such as schizophrenia and depression.

- Research Insight : The compound's ability to selectively block 5-HT2 receptors positions it as a model for designing novel antipsychotic agents that minimize side effects associated with non-selective antagonists .

Studies on Ergot Alkaloids

This compound is part of a broader class of ergot alkaloids derived from the fungus Claviceps purpurea. Research into these compounds has revealed various biological activities, including vasoconstriction and effects on smooth muscle contraction.

- Application Table :

| Compound | Source | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Synthetic (ergoline) | 5-HT2 receptor antagonist | Neuropharmacology, psychotropic drug design |

| Ergotamine | Claviceps purpurea | Vasoconstriction | Migraine treatment, postpartum hemorrhage management |

| Bromocriptine | Claviceps purpurea | Dopamine agonist | Parkinson's disease treatment, hyperprolactinemia management |

Behavioral Studies

The behavioral effects of this compound have been a subject of interest in preclinical studies. Its impact on locomotion and exploratory behavior in rodents has provided insights into how serotonin modulation can affect general activity levels.

Mécanisme D'action

Sergolexole exerts its effects by selectively antagonizing the serotonin 5-HT2 receptors. This means that it binds to these receptors and prevents serotonin from activating them. The molecular targets include the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are involved in various signaling pathways related to mood, cognition, and vascular function .

Comparaison Avec Des Composés Similaires

Le sergolexole est unique parmi les dérivés de l'ergotine en raison de sa forte sélectivité pour les récepteurs de la sérotonine 5-HT2. Les composés similaires comprennent :

Amésergide : Un autre dérivé de l'ergotine avec une activité réceptoriale similaire.

Méthysergide : Un composé utilisé pour la prophylaxie de la migraine qui cible également les récepteurs de la sérotonine.

Ces composés partagent des similitudes structurales avec le this compound, mais diffèrent par leurs affinités spécifiques pour les récepteurs et leurs profils pharmacologiques .

Propriétés

Numéro CAS |

108674-86-8 |

|---|---|

Formule moléculaire |

C26H36N2O3 |

Poids moléculaire |

424.6 g/mol |

Nom IUPAC |

(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |

Clé InChI |

RJBJIKXTJIZONR-FTNAIZGWSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

SMILES isomérique |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

SMILES canonique |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

Key on ui other cas no. |

108674-86-8 |

Synonymes |

6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.